molecular formula C12H12ClN3O B1454255 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide CAS No. 1153508-34-9

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Cat. No.: B1454255
CAS No.: 1153508-34-9
M. Wt: 249.69 g/mol
InChI Key: IXYXTMLQFKAAED-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (CAS 1153508-34-9) is a chemical compound with a molecular weight of 249.70 and the molecular formula C12H12ClN3O . This molecule features a unique hybrid structure that combines a 2-chloropropanamide group with a phenyl ring substituted with a 1H-imidazole moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . The presence of the imidazole ring is a key structural feature, as this heterocycle is a common pharmacophore found in many biologically active molecules and is known to participate in hydrogen bonding . Furthermore, compounds containing a chloroacetamide group, similar to the 2-chloropropanamide in this molecule, are frequently utilized as alkylating agents in the synthesis of more complex target molecules . Specifically, research on analogous compounds has demonstrated their use as key intermediates in the development of potential therapeutic agents, such as thiazolidinedione derivatives investigated for HIV-1 reverse transcriptase inhibitory activity . The structural architecture of this compound suggests its primary research value lies in its application as a building block for the synthesis of novel compounds for biochemical screening and the development of small-molecule libraries . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[4-(1H-imidazol-5-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8(13)12(17)16-10-4-2-9(3-5-10)11-6-14-7-15-11/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYXTMLQFKAAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(4-substitutedphenyl)propionic Acid Derivatives as Precursors

A key precursor, 2-(4-methylphenyl)propionic acid, can be synthesized via:

  • Conversion of 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate to 2-(4-methylphenyl)propionitrile by nucleophilic substitution with sodium cyanide in dimethyl sulfoxide at 90 °C for 18 hours.
  • Hydrolysis of the nitrile to the corresponding propionic acid using 5 N HCl reflux for 1 hour.
  • Bromination of the methyl group to form 2-(4-(bromomethyl)phenyl)propionic acid using HBr and bromine in ethyl acetate at 0–25 °C.

These steps provide the halogenated propionic acid derivatives necessary for further amide coupling reactions.

Amide Formation via Reaction with 4-(1H-imidazol-4-yl)aniline

The key amide bond formation involves reacting 2-chloropropionyl chloride or its equivalent with 4-(1H-imidazol-4-yl)aniline under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. For example:

  • Dissolve the amine (4-(1H-imidazol-4-yl)aniline) in ethanol.
  • Add 2-chloropropionyl chloride dropwise at controlled temperature (around 70–80 °C).
  • Stir the mixture for 1–2 hours under reflux.
  • Upon completion, cool the reaction mixture and precipitate the product by adding cold water.
  • Filter and wash the solid product.
  • Recrystallize from ethanol or methanol to obtain pure this compound.

This method is consistent with amide syntheses reported for structurally related compounds.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol, Acetonitrile Ethanol commonly used for amide coupling
Temperature 70–80 °C (reflux) Ensures complete reaction without decomposition
Reaction Time 1–2 hours Sufficient for amide bond formation
Molar Ratios 1:1 (amine: acid chloride) Stoichiometric or slight excess of acid chloride
Work-up Cooling, addition of cold water, filtration Precipitates product for isolation
Purification Recrystallization from ethanol or methanol Enhances purity and yield

Analytical Data Supporting Synthesis

Characterization of the synthesized compound typically involves:

  • FTIR Spectroscopy: Shows characteristic amide carbonyl stretch (~1670 cm⁻¹), aromatic C=C stretches, and N-H stretches confirming amide formation.
  • ¹H NMR Spectroscopy: Signals corresponding to methyl groups, aromatic protons, and amide N-H protons consistent with the expected structure.
  • Melting Point and Crystallinity: Recrystallized products show sharp melting points indicating purity.

For example, a related compound, N-(2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl)propanamide, showed FTIR peaks at 1699.5 cm⁻¹ (C=O stretch), 3313 cm⁻¹ (N-H stretch), and 1H NMR signals for methyl groups at δ 2.5 and 3.3 ppm, aromatic protons at δ 7.0–7.8 ppm, and amide N-H at δ 10.2–10.4 ppm.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Synthesis of 2-(4-methylphenyl)propionitrile 1-(4-methylphenyl)ethyl tosylate + NaCN, DMSO, 90 °C, 18 h Nitrile intermediate
2 Hydrolysis to 2-(4-methylphenyl)propionic acid 5 N HCl, reflux 1 h Propionic acid intermediate
3 Bromination to 2-(4-(bromomethyl)phenyl)propionic acid HBr, Br2, ethyl acetate, 0–25 °C, 2 h Brominated acid derivative
4 Amide coupling with 4-(1H-imidazol-4-yl)aniline Acid chloride + amine, ethanol, reflux 1–2 h Target amide compound
5 Work-up and purification Cooling, filtration, recrystallization Pure this compound

Research Findings and Notes

  • The use of ethanol as solvent and reflux conditions facilitates efficient amide bond formation without significant side reactions.
  • Recrystallization from alcohol solvents improves product purity, critical for biological activity studies.
  • The preparation methods are adaptable for various substituted anilines, allowing structural modifications for activity optimization.
  • Analytical data confirms the integrity of the amide bond and the presence of the imidazolyl moiety, essential for the compound's intended pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced derivatives.

    Substitution Products: Derivatives with substituted nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(1H-imidazol-2-yl)phenyl]propanamide: Similar structure but with the imidazole ring substituted at a different position.

    2-chloro-N-[4-(1H-benzimidazol-4-yl)phenyl]propanamide: Contains a benzimidazole ring instead of an imidazole ring.

    2-chloro-N-[4-(1H-pyrazol-4-yl)phenyl]propanamide: Features a pyrazole ring instead of an imidazole ring.

Uniqueness

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Biological Activity

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a chloro group and an imidazole ring, which are significant for its biological interactions. The presence of these functional groups contributes to its activity against various biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that related compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Organism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results highlight the compound's broad-spectrum antibacterial activity, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values were:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings indicate the compound's potential utility in antifungal therapy .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including receptors involved in inflammatory pathways and microbial metabolism.

GPR88 Agonism

Recent studies have illustrated that compounds structurally similar to this compound can act as agonists for the G protein-coupled receptor GPR88, which is implicated in various neurological disorders . This receptor's modulation could provide insights into therapeutic strategies for treating conditions like addiction and anxiety disorders.

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models, showcasing its potential for clinical application in infectious diseases.
  • GPR88 Modulation : Another study highlighted the effectiveness of a related compound in reducing alcohol self-administration in rat models, suggesting that targeting GPR88 could be beneficial for treating alcohol use disorders .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide?

  • Methodological Answer : The synthesis involves hydrogenation and cyclization steps. For example, palladium on carbon (Pd/C) can lead to undesired dehalogenation, but switching to Raney nickel preserves halogen integrity, achieving 92% yield for key intermediates. Alkaline conditions (NaOH in ethanol) facilitate imidazole ring formation via Schiff base intermediates. Solvent choice (ethanol vs. water) and temperature (45°C optimal) critically impact yields, as shown in optimization tables .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. For structural validation, 1H/13C NMR identifies substituent environments (e.g., imidazole protons at δ 7.76–7.23 ppm), while LC-MS monitors reaction progress and intermediate purity. SMILES and InChI descriptors (e.g., CC(C(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C)Cl) aid computational validation .

Q. What are the primary research applications in medicinal chemistry?

  • Methodological Answer : The compound’s imidazole and sulfonamide moieties make it a candidate for enzyme inhibition studies (e.g., histone deacetylases) and receptor modulation. Structural analogs have shown antiproliferative activity in cancer cell assays, suggesting potential as a scaffold for drug discovery .

Q. How to handle stability issues during storage of chloro-substituted propanamide derivatives?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the chloroacetamide group. Desiccants like silica gel mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the imidazole ring?

  • Methodological Answer : Regioselectivity is achieved via coupling reagents (e.g., BOP or CDI) and controlled reaction conditions. For example, triazole moieties are introduced using nucleophilic substitution at the N1 position of imidazole, while palladium-catalyzed cross-coupling targets C4/C5 positions. Solvent polarity and temperature gradients further direct reactivity .

Q. What strategies optimize pharmacokinetic properties without altering core pharmacophores?

  • Methodological Answer : Prodrug approaches (e.g., hydroxylamine derivatives) enhance solubility, while methyl or trifluoromethyl groups improve metabolic stability. Computational QSAR models guide substitutions at non-critical positions (e.g., para-chloro on phenyl) to retain target affinity while optimizing LogP .

Q. How to resolve contradictions in reported biological activities of structural analogs?

  • Methodological Answer : Conduct meta-analyses comparing substituent effects (e.g., methyl vs. methoxy groups on phenyl rings). Enzymatic assays under standardized conditions (pH, temperature) and molecular docking studies (using DFT-optimized structures) clarify structure-activity relationships. For example, chloro substituents may enhance HDAC inhibition, while sulfonamide groups affect membrane permeability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Density-functional theory (DFT) calculates electron density distributions to model binding interactions (e.g., imidazole’s coordination with zinc in HDACs). Molecular dynamics simulations assess stability of ligand-receptor complexes, while machine learning models (e.g., AutoDock Vina) predict binding affinities .

Data Contradiction Analysis

Q. Why do reported yields vary for imidazole cyclization steps?

  • Methodological Answer : Discrepancies arise from catalyst selection (Pd/C vs. Raney Ni) and base strength (NaOH vs. Na2CO3). For instance, weaker bases in ethanol reduce cyclization efficiency (45% vs. 88% yield). Kinetic studies using LC-MS track side reactions (e.g., hydrolysis) to identify optimal conditions .

Q. How to reconcile divergent bioactivity data across cell lines?

  • Methodological Answer :
    Variability may stem from cell-specific expression of target enzymes (e.g., HDAC isoforms). Validate using isoform-selective inhibitors and gene knockout models. Dose-response curves (IC50 comparisons) and transcriptomic profiling clarify mechanistic differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide
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2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

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